5-methoxy-N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
5-Methoxy-N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a methoxy group, a phenyl group, and a trifluoromethyl group attached to a pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-2-(trifluoromethyl)pyrimidine with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxy-N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine, while reduction of a nitro group can produce this compound .
Scientific Research Applications
5-Methoxy-N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-methoxy-N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine: Lacks the phenyl group, which can influence its chemical and biological properties.
4-Aminopyrrolo[2,3-d]pyrimidine: Shares the pyrimidine core but has different substituents, leading to distinct properties and applications
Uniqueness
5-Methoxy-N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine is unique due to the combination of its methoxy, phenyl, and trifluoromethyl groups. This combination imparts specific electronic and steric properties that can influence its reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H10F3N3O |
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Molecular Weight |
269.22 g/mol |
IUPAC Name |
5-methoxy-N-phenyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H10F3N3O/c1-19-9-7-16-11(12(13,14)15)18-10(9)17-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17,18) |
InChI Key |
FBVJUIVSINYETB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1NC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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